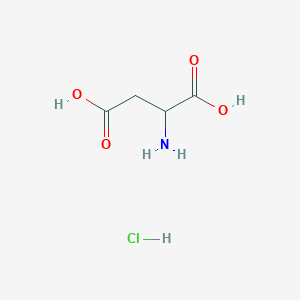
2-Acetoxyterephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoxyterephthalic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is a derivative of terephthalic acid, where one of the hydroxyl groups is acetylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Acetoxyterephthalic acid can be synthesized through the acetylation of terephthalic acid. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetoxyterephthalic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield terephthalic acid and acetic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Hydrolysis: Terephthalic acid and acetic acid.
Reduction: 2-Acetoxybenzyl alcohol.
Substitution: Nitro-2-acetoxyterephthalic acid, halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Acetoxyterephthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active molecules.
Industry: Utilized in the production of polymers and resins, particularly in the development of high-performance materials.
Mecanismo De Acción
The mechanism of action of 2-acetoxyterephthalic acid depends on its specific application. In drug delivery systems, it acts as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug. The molecular targets and pathways involved vary depending on the active drug released.
Comparación Con Compuestos Similares
Similar Compounds
Terephthalic acid: The parent compound, used primarily in the production of polyethylene terephthalate (PET).
Dimethyl terephthalate: Another derivative of terephthalic acid, used in the production of PET and other polymers.
Isophthalic acid: An isomer of terephthalic acid, used in the production of high-performance polymers and resins.
Uniqueness
2-Acetoxyterephthalic acid is unique due to its acetylated hydroxyl group, which imparts different chemical properties compared to its parent compound, terephthalic acid
Propiedades
Fórmula molecular |
C10H8O6 |
|---|---|
Peso molecular |
224.17 g/mol |
Nombre IUPAC |
2-acetyloxyterephthalic acid |
InChI |
InChI=1S/C10H8O6/c1-5(11)16-8-4-6(9(12)13)2-3-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
XRJGLOZEPUCTOL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=CC(=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


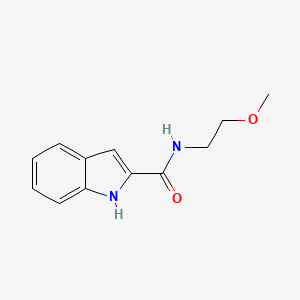
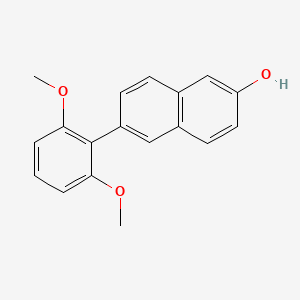

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoicacid](/img/structure/B13889629.png)
![Ethyl 3-ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoate](/img/structure/B13889650.png)
![5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13889651.png)
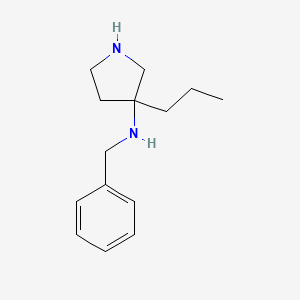
![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
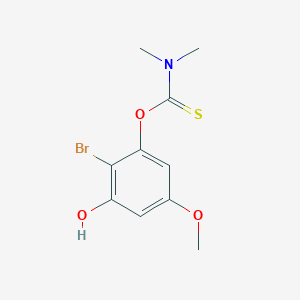
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)
![[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol](/img/structure/B13889686.png)
